3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate
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Overview
Description
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a 2-oxo-2,3-dihydro-1H-indole core substituted with methyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole core . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl or alkyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
- 3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
- 6-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
Uniqueness
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate is unique due to the presence of both 3,6-dimethyl and 1-methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its reactivity and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
2919955-37-4 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
dimethyl 1-methyl-2-oxo-3H-indole-3,6-dicarboxylate |
InChI |
InChI=1S/C13H13NO5/c1-14-9-6-7(12(16)18-2)4-5-8(9)10(11(14)15)13(17)19-3/h4-6,10H,1-3H3 |
InChI Key |
UEYMUPHXLUCPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(C1=O)C(=O)OC |
Origin of Product |
United States |
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